4-(2,4-dichlorophenoxy)-N-(oxolan-2-ylmethyl)butanamide
Beschreibung
4-(2,4-dichlorophenoxy)-N-(oxolan-2-ylmethyl)butanamide is an organic compound that belongs to the class of phenoxy herbicides. It is characterized by the presence of a dichlorophenoxy group and an oxolan-2-ylmethyl group attached to a butanamide backbone. This compound is primarily used in agricultural applications for weed control due to its herbicidal properties.
Eigenschaften
CAS-Nummer |
314284-26-9 |
|---|---|
Molekularformel |
C15H19Cl2NO3 |
Molekulargewicht |
332.2g/mol |
IUPAC-Name |
4-(2,4-dichlorophenoxy)-N-(oxolan-2-ylmethyl)butanamide |
InChI |
InChI=1S/C15H19Cl2NO3/c16-11-5-6-14(13(17)9-11)21-8-2-4-15(19)18-10-12-3-1-7-20-12/h5-6,9,12H,1-4,7-8,10H2,(H,18,19) |
InChI-Schlüssel |
GABMJAKPNJWWBI-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
C1CC(OC1)CNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenoxy)-N-(oxolan-2-ylmethyl)butanamide typically involves the following steps:
Preparation of 2,4-dichlorophenol: This is achieved through the chlorination of phenol using chlorine gas in the presence of a catalyst.
Formation of 2,4-dichlorophenoxybutanoic acid: The 2,4-dichlorophenol is reacted with butyric acid in the presence of a base such as sodium hydroxide to form the corresponding phenoxy acid.
Amidation: The 2,4-dichlorophenoxybutanoic acid is then reacted with oxolan-2-ylmethylamine under appropriate conditions to form the final product, 4-(2,4-dichlorophenoxy)-N-(oxolan-2-ylmethyl)butanamide.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process involves continuous monitoring and optimization of reaction parameters to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,4-dichlorophenoxy)-N-(oxolan-2-ylmethyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorophenoxy group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amides and alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2,4-dichlorophenoxy)-N-(oxolan-2-ylmethyl)butanamide has several applications in scientific research:
Chemistry: Used as a model compound to study herbicidal activity and structure-activity relationships.
Biology: Investigated for its effects on plant physiology and metabolism.
Medicine: Explored for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new herbicidal formulations and agricultural products.
Wirkmechanismus
The herbicidal activity of 4-(2,4-dichlorophenoxy)-N-(oxolan-2-ylmethyl)butanamide is primarily due to its ability to mimic natural plant hormones called auxins. By binding to auxin receptors, the compound disrupts normal plant growth and development, leading to uncontrolled cell division and ultimately plant death. The molecular targets include auxin-binding proteins and pathways involved in cell elongation and differentiation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-dichlorophenoxyacetic acid: Another phenoxy herbicide with similar herbicidal properties.
MCPA (2-methyl-4-chlorophenoxyacetic acid): A related compound used for broadleaf weed control.
Dicamba (3,6-dichloro-2-methoxybenzoic acid): A benzoic acid derivative with herbicidal activity.
Uniqueness
4-(2,4-dichlorophenoxy)-N-(oxolan-2-ylmethyl)butanamide is unique due to its specific structural features, such as the oxolan-2-ylmethyl group, which may confer distinct physicochemical properties and biological activity compared to other phenoxy herbicides. This uniqueness can result in different efficacy, selectivity, and environmental behavior.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
